
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound features a fluorine atom at the 7th position, a hydroxyl group at the 4th position, and an aldehyde group at the 3rd position on the indole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Fluoro-4-hydroxy-1H-indole-3-carboxylic acid.
Reduction: 7-Fluoro-4-hydroxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an agonist or antagonist at specific receptors, influencing cellular pathways and biological processes. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1H-indole-3-carbaldehyde: Lacks the fluorine atom at the 7th position.
7-Fluoroindole: Lacks the hydroxyl and aldehyde groups.
Indole-3-carbaldehyde: Lacks the fluorine and hydroxyl groups.
Uniqueness
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse and biologically active molecules .
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
7-fluoro-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H |
Clave InChI |
OAELHUOYLSUJGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)C(=CN2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)

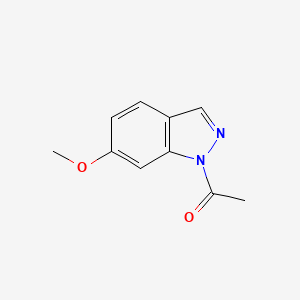
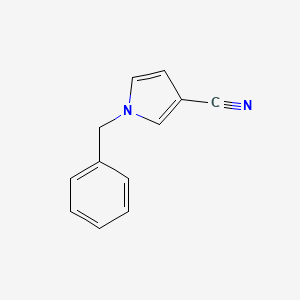
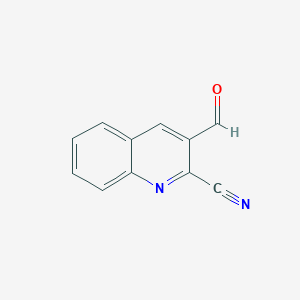
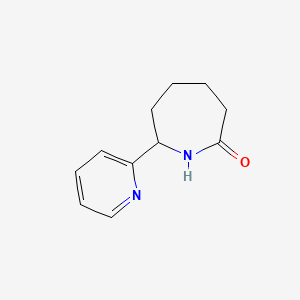



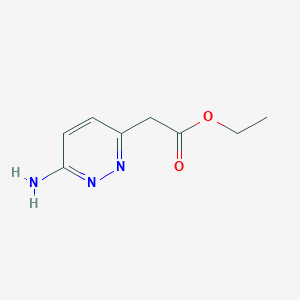
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
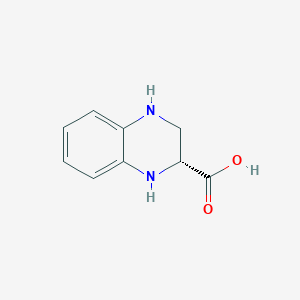
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
